

physical and chemical properties of 2,5-Dibromopyridine 1-oxide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dibromopyridine 1-oxide

Cat. No.: B189623

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **2,5-Dibromopyridine 1-oxide**

Introduction

2,5-Dibromopyridine 1-oxide (CAS No. 20734-22-9) is a heterocyclic organic compound that serves as a valuable intermediate in advanced organic and medicinal chemistry.^[1] The presence of the N-oxide functional group significantly alters the electronic properties of the pyridine ring compared to its precursor, 2,5-dibromopyridine. This modification enhances the ring's reactivity towards selective substitution reactions, making it a key building block in the synthesis of complex molecular architectures.^{[1][2]}

This guide provides a comprehensive overview of the known physical and chemical properties of **2,5-Dibromopyridine 1-oxide**. Due to the limited availability of specific experimental data for this compound, this document also includes detailed information on its precursor, 2,5-dibromopyridine, and discusses the general reactivity patterns of pyridine N-oxides to infer the chemical behavior of the title compound.

Physical Properties

Quantitative physical data for **2,5-Dibromopyridine 1-oxide** is not widely reported in the literature. However, key identifiers have been established. For a comprehensive understanding, the well-documented properties of the parent compound, 2,5-Dibromopyridine, are provided for comparison.

Table 1: Physical and Chemical Identifiers

Property	2,5-Dibromopyridine 1-oxide	2,5-Dibromopyridine
CAS Number	20734-22-9[3]	624-28-2[4]
Molecular Formula	C ₅ H ₃ Br ₂ NO[3]	C ₅ H ₃ Br ₂ N[4]
Molecular Weight	252.89 g/mol [3]	236.89 g/mol [4]
Appearance	Not specified	Off-white to light beige/brown crystalline powder
Melting Point	Not specified	92-95 °C[4]
Boiling Point	Not specified	235 °C[5]
Solubility	Not specified	Insoluble in water; slightly soluble in Chloroform and Methanol[5]
pKa (Predicted)	Not specified	-1.57 ± 0.10[5]
LogP (Calculated)	Not specified	2.607[6]

Chemical Properties and Reactivity

The N-oxide moiety profoundly influences the reactivity of the pyridine ring. It acts as an electron-donating group through resonance, which activates the ring towards electrophilic substitution, primarily at the 2- and 4-positions.[2] At the same time, the inductive effect of the electronegative oxygen atom enhances the susceptibility of the 2- and 4-positions to nucleophilic attack.[7]

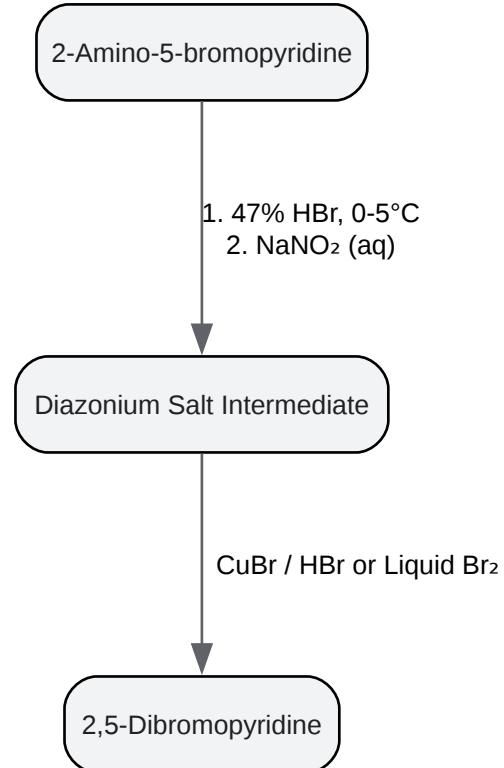
The presence of two bromine atoms provides additional handles for a variety of chemical transformations, including metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) and regioselective lithiation.[1]

Caption: Dual reactivity of the pyridine N-oxide ring system.

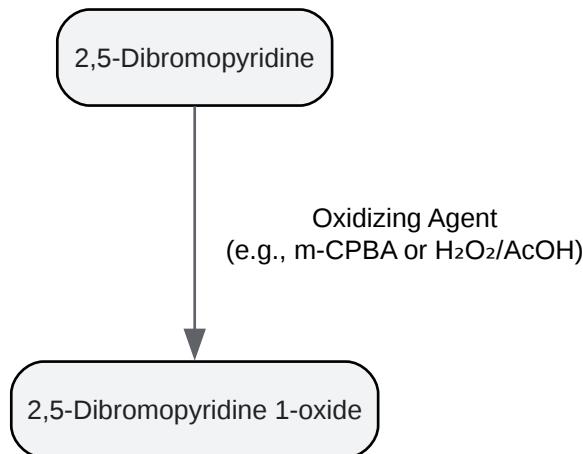
Spectral Data

Specific spectral data for **2,5-Dibromopyridine 1-oxide** are not readily available in public databases. However, characteristic spectral features can be predicted based on its structure and data from related compounds. For reference, documented spectral information for 2,5-dibromopyridine is provided.

Table 2: Spectroscopic Data


Spectrum Type	2,5-Dibromopyridine 1-oxide (Predicted)	2,5-Dibromopyridine (Experimental)
¹ H NMR	Three aromatic protons are expected, with chemical shifts influenced by the N-oxide and bromine substituents.	¹ H NMR spectra are available. [8]
¹³ C NMR	Five distinct carbon signals are expected in the aromatic region.	¹³ C NMR spectra are available. [8]
IR Spectroscopy	A characteristic strong N-O stretching vibration is expected, typically in the 1200-1300 cm ⁻¹ region.[9]	IR spectra are available, showing characteristic aromatic C-H and C-Br stretches.[10][11]
Mass Spectrometry	The molecular ion peak (M ⁺) would be expected at m/z 251/253/255, reflecting the isotopic pattern of two bromine atoms. A prominent M-16 peak (loss of oxygen) is common for N-oxides.	Mass spectra are available.[8]

Experimental Protocols


Synthesis of 2,5-Dibromopyridine

The precursor, 2,5-dibromopyridine, is commonly synthesized from 2-amino-5-bromopyridine via a Sandmeyer reaction.

Synthesis of 2,5-Dibromopyridine

N-Oxidation of 2,5-Dibromopyridine

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dibromopyridine 1-oxide|CAS 20734-22-9 [benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. 20734-22-9|2,5-Dibromopyridine 1-oxide|BLD Pharm [bldpharm.com]
- 4. 2,5-ジブロモピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,5-Dibromopyridine | 624-28-2 [chemicalbook.com]
- 6. Pyridine, 2,5-dibromo- (CAS 624-28-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 2,5-Dibromopyridine(624-28-2) 1H NMR spectrum [chemicalbook.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. spectrabase.com [spectrabase.com]
- 11. 2,5-Dibromopyridine(624-28-2) IR Spectrum [m.chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of 2,5-Dibromopyridine 1-oxide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189623#physical-and-chemical-properties-of-2-5-dibromopyridine-1-oxide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com